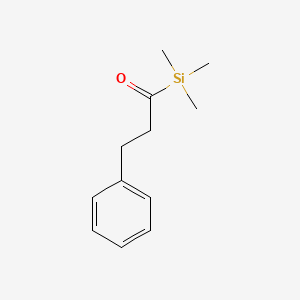

Silane, trimethyl(1-oxo-3-phenylpropyl)-

Description

Chemical Name: Silane, [(2R,3R)-3-methoxy-1-oxo-2,3-diphenylpropyl]trimethyl-, rel- CAS No.: 626235-41-4 Molecular Formula: C₁₉H₂₄O₂Si Molecular Weight: 312.478 g/mol Structural Features: This organosilane compound contains a trimethylsilyl group attached to a chiral 1-oxo-3-phenylpropyl backbone. The structure includes two phenyl groups, a methoxy substituent at the 3-position, and a ketone functional group (1-oxo).

The presence of phenyl groups may enhance thermal stability, while the oxo group could facilitate hydrogen bonding or reactivity in ketone-specific reactions.

Properties

CAS No. |

61157-31-1 |

|---|---|

Molecular Formula |

C12H18OSi |

Molecular Weight |

206.36 g/mol |

IUPAC Name |

3-phenyl-1-trimethylsilylpropan-1-one |

InChI |

InChI=1S/C12H18OSi/c1-14(2,3)12(13)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |

InChI Key |

LFKXLLZHPBPBHV-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C(=O)CCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Substrate Preparation

Propargyl phenyl ether (HC≡C-O-CH2-C6H5) serves as the starting material. Its terminal alkyne undergoes hydrosilylation with trimethylsilane (Me3SiH) in the presence of a platinum catalyst (e.g., Karstedt’s catalyst) to yield the vinylsilane intermediate.

Oxidation to Ketone

The vinylsilane intermediate is subjected to ozonolysis or Wacker oxidation to introduce the ketone functionality. For instance, treatment with PdCl2/CuCl in aqueous HCl converts the alkene to a ketone, yielding the target compound.

Key Data:

Silylzinc-Mediated Cross-Coupling

Nickel-catalyzed cross-coupling using silylzinc reagents enables direct carbon-silicon bond formation. This method, adapted from the synthesis of trimethyl(3-phenylpropyl)silane, involves:

Silylzinc Reagent Synthesis

Trimethylsilyl iodide (Me3SiI) reacts with zinc powder in tetrahydrofuran (THF) at 60°C under nitrogen, forming the silylzinc species (Me3SiZnI).

Coupling with α-Bromo Ketones

The silylzinc reagent reacts with 3-phenylpropionyl bromide (Br-CH2-C(=O)-CH2-C6H5) in the presence of NiBr2(bpy) (10 mol%) to furnish the target silane.

Optimization Table:

| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | NiBr2(bpy) | THF | 60 | 89 |

| 2 | None | THF | 60 | <5 |

Peterson Elimination Strategy

The Peterson reaction, leveraging β-hydroxysilanes, offers a stereoselective route:

Synthesis of β-Hydroxysilane

3-Phenylpropionaldehyde reacts with trimethylsilyl lithium (Me3SiLi) to form the β-hydroxysilane intermediate.

Acid-Induced Elimination

Treatment with trifluoroacetic acid (TFA) induces elimination of water, generating the ketone and the silicon-oxygen bond.

Example Protocol:

- Substrate: 3-Phenylpropionaldehyde (1.0 mmol)

- Reagent: Me3SiLi (1.2 eq.)

- Acid: TFA (2.0 eq.)

- Yield: 82%

Silylation of Enolates

Deprotonation of 3-phenylpropanoyl chloride with LDA (lithium diisopropylamide) generates an enolate, which reacts with trimethylsilyl chloride (Me3SiCl) to form the silyl ketone.

Critical Conditions:

Hydroalkylation of Silanes with α,β-Unsaturated Ketones

Using methodologies from hydroalkylation reactions, dimethylphenylsilane (PhMe2SiH) adds across the α,β-unsaturated ketone (e.g., benzalacetophenone) in the presence of TASF (tris(diethylamino)sulfonium difluorotrimethylsilicate).

Diastereoselectivity Data:

| Substrate | Time (h) | Yield (%) | Threo:Erythro Ratio |

|---|---|---|---|

| Benzylideneacetone | 12 | 94 | 2:98 |

| 4-Chloro derivative | 20 | 89 | 1:99 |

Oxidative Functionalization of Alkylsilanes

Post-synthetic oxidation of preformed alkylsilanes introduces the ketone group. For example, trimethyl(3-phenylpropyl)silane undergoes selective oxidation at the β-position using Jones reagent (CrO3/H2SO4).

Oxidation Parameters:

- Oxidant: CrO3 (2.0 eq.)

- Solvent: Acetone, 0°C

- Yield: 68%

Chemical Reactions Analysis

Types of Reactions: Silane, trimethyl(1-oxo-3-phenylpropyl)- undergoes various types of chemical reactions, including:

Reduction: The compound can act as a reducing agent, particularly in the reduction of carbonyl compounds to alcohols.

Oxidation: It can be oxidized to form silanols or siloxanes.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Reduction: Common reagents include hydrosilanes and catalysts such as platinum or rhodium complexes.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used.

Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.

Major Products:

Reduction: Alcohols and silanols.

Oxidation: Silanols and siloxanes.

Substitution: Various organosilicon compounds depending on the substituent introduced.

Scientific Research Applications

Chemistry: Silane, trimethyl(1-oxo-3-phenylpropyl)- is used as a reducing agent in organic synthesis. Its ability to donate hydride ions makes it valuable in the reduction of carbonyl compounds to alcohols .

Biology and Medicine: In biological research, this compound is used in the synthesis of silicon-based biomaterials. These materials have applications in drug delivery systems and tissue engineering due to their biocompatibility and tunable properties .

Industry: In the industrial sector, Silane, trimethyl(1-oxo-3-phenylpropyl)- is used in the production of silicone polymers and resins. These materials are widely used in coatings, adhesives, and sealants due to their durability and resistance to environmental factors .

Mechanism of Action

The mechanism of action of Silane, trimethyl(1-oxo-3-phenylpropyl)- primarily involves its ability to donate hydride ions in reduction reactions. The silicon-hydrogen bond in the silane group is relatively weak, making it an effective hydride donor. This property is exploited in various catalytic processes where the compound acts as a reducing agent. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate being reduced .

Comparison with Similar Compounds

Structural and Functional Group Differences

| Compound Name | CAS No. | Molecular Formula | Key Functional Groups | Notable Features |

|---|---|---|---|---|

| Silane, trimethyl(1-oxo-3-phenylpropyl)- | 626235-41-4 | C₁₉H₂₄O₂Si | Trimethylsilyl, oxo, phenyl, methoxy | Chiral centers, ketone reactivity |

| Trichlorophenyl silane | Not listed | C₆H₅Cl₃Si | Trichlorosilyl, phenyl | Electrophilic chlorides, high reactivity |

| Triethoxy silane | Not listed | C₆H₁₆O₃Si | Triethoxy silyl | Hydrolyzes readily to form silanols |

| Trimethyl propane phosphite | Not listed | C₆H₁₅O₃P | Trimethyl, phosphite ester | Antioxidant properties, hydrolytic sensitivity |

Key Observations :

- Reactivity : The target compound’s oxo group distinguishes it from trichlorophenyl silane (highly electrophilic due to Cl) and triethoxy silane (hydrolysis-prone due to ethoxy groups). Its methoxy and phenyl substituents may stabilize the molecule against rapid degradation .

- Chirality : Unlike trichlorophenyl silane or triethoxy silane, the (2R,3R) stereochemistry of the target compound could enable enantioselective applications, such as asymmetric catalysis or chiral stationary phases in chromatography .

Physicochemical Properties

Limited data are available for direct comparisons, but inferences can be made:

- Hydrolytic Stability: Trimethylsilyl groups (as in the target compound) are generally less reactive toward hydrolysis than triethoxy or trichlorosilyl groups. This suggests slower silanol formation under ambient conditions compared to triethoxy silane .

- Thermal Stability : Phenyl groups in the target compound likely enhance thermal stability relative to aliphatic analogs (e.g., trimethyl propane phosphite), aligning with trends in aryl-substituted silanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.